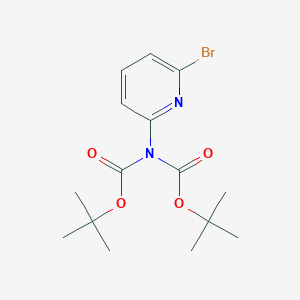

6-(Di-Boc-amino)-2-bromopyridine

Descripción general

Descripción

6-(Di-Boc-amino)-2-bromopyridine is a chemical compound with the molecular formula C15H21BrN2O2. It is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a di-tert-butoxycarbonyl (Di-Boc) protected amino group at the 6-position. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and chemical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Di-Boc-amino)-2-bromopyridine typically involves the bromination of 6-amino-2-pyridine, followed by protection of the amino group with tert-butoxycarbonyl (Boc) groups. The general steps are as follows:

Bromination: 6-amino-2-pyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide to introduce the bromine atom at the 2-position.

Protection: The resulting 6-amino-2-bromopyridine is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to protect the amino group, yielding this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at position 2 is susceptible to nucleophilic substitution due to the electron-deficient nature of the pyridine ring. The Boc-protected amino group at position 6 indirectly activates the ring for substitution via resonance effects.

Example Reaction Pathways:

Key Findings:

-

Reaction rates depend on the steric bulk of the nucleophile and the solvent polarity .

-

The Boc groups remain stable under mild substitution conditions (< 100°C) .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Common Coupling Types:

Notes:

-

Boc groups tolerate Pd-catalyzed conditions but may decompose above 120°C .

-

Steric hindrance from the Boc groups can reduce coupling efficiency with bulky partners .

Deprotection of Boc Groups

The Boc-protected amino group can be selectively deprotected under acidic conditions, enabling downstream functionalization.

Deprotection Methods:

| Condition | Reagents | Time | Outcome |

|---|---|---|---|

| Mild Acid | 4M HCl in dioxane, 25°C | 2 hrs | 6-Amino-2-bromopyridine |

| Strong Acid | TFA/CH₂Cl₂ (1:1), 0°C | 30 min | Full deprotection |

Applications:

-

Deprotected amines can undergo acylation, sulfonylation, or reductive amination .

-

Boc stability allows sequential functionalization of the pyridine ring .

Electrophilic Aromatic Substitution

While pyridine is inherently deactivated toward electrophiles, the Boc-protected amino group can weakly direct electrophiles to specific positions.

Observed Reactions:

| Electrophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 6-(Di-Boc-amino)-3-nitro-2-bromopyridine | Meta to Boc group |

| Halogenation | Cl₂, FeCl₃, 40°C | 6-(Di-Boc-amino)-2-bromo-5-chloropyridine | Ortho to bromine |

Limitations:

Metalation and Functionalization

The bromine atom facilitates directed ortho-metalation, enabling the introduction of substituents.

Typical Protocol:

-

Lithiation : LDA, THF, -78°C → generates a lithiated intermediate at position 3.

-

Quenching : Electrophiles (e.g., CO₂, I₂) → 6-(Di-Boc-amino)-2-bromo-3-substituted pyridines.

Yield Data:

| Electrophile | Product | Yield |

|---|---|---|

| CO₂ | Carboxylic acid derivative | 65% |

| Me₃SnCl | Stannane for cross-coupling | 70% |

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Building Block for Organic Synthesis

6-(Di-Boc-amino)-2-bromopyridine serves as a critical building block in the synthesis of complex organic molecules. It is particularly important for the preparation of 2-aminopyridines, which are integral to many bioactive natural products and medicinal compounds. Recent methodologies have demonstrated high yields in synthesizing these derivatives, highlighting the compound's utility in organic chemistry.

Pharmaceutical Intermediates

The compound is frequently employed as an intermediate in pharmaceutical synthesis. For example, it can be synthesized from 2-amino-6-methylpyridine through a series of reactions, including diazotization, bromation, and amination. These processes yield significant quantities of desired products, showcasing its efficiency as a precursor in drug development .

Medicinal Chemistry

Drug Development

Research has indicated that this compound can be modified to create new pharmaceuticals targeting various therapeutic areas. Its structure allows for the introduction of functionalities that may possess medicinal properties, making it a candidate for further exploration in drug discovery .

Potential Therapeutic Applications

The compound has been investigated for its potential applications in treating diseases associated with amyloid proteins and ocular diseases linked to pathological changes in visual system tissues. This highlights its relevance in developing treatments for conditions that currently lack effective therapies .

Biochemical Properties

Reaction Mechanisms

As a Boc-protected amino compound, this compound plays a significant role in biochemical reactions, especially concerning the protection and deprotection of amino groups. The stability of the Boc group under various conditions makes it an ideal choice for selective modifications in peptide synthesis and other biochemical processes .

Cellular Effects

The compound influences cellular processes such as signaling pathways and gene expression due to its ability to protect amino groups. The removal of the Boc group under acidic conditions leads to the release of active amines, which can subsequently alter cellular activities and functions.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Bolliger et al. (2011) | Synthesis Methods | Demonstrated high-yield methods for synthesizing 2-aminopyridines using this compound as a precursor. |

| Xu Liang (2010) | Pharmaceutical Intermediates | Outlined efficient synthetic routes involving diazotization and bromation processes leading to significant yields of pharmaceutical compounds. |

| Recent Drug Research (2022) | Drug Development | Explored modifications of the compound leading to potential therapeutic candidates for amyloid-related diseases. |

Mecanismo De Acción

The mechanism of action of 6-(Di-Boc-amino)-2-bromopyridine largely depends on its role as an intermediate in chemical reactions. Its bromine atom and protected amino group allow for selective reactions, facilitating the synthesis of target molecules. The compound itself does not have a direct biological mechanism of action but is crucial in the preparation of compounds that do.

Comparación Con Compuestos Similares

6-Amino-2-bromopyridine: Lacks the Boc protection, making it more reactive but less stable.

6-(Di-Boc-amino)-2-chloropyridine: Similar structure but with a chlorine atom instead of bromine, affecting reactivity and selectivity.

6-(Di-Boc-amino)-2-iodopyridine: Contains an iodine atom, which can be more reactive in certain substitution reactions.

Uniqueness: 6-(Di-Boc-amino)-2-bromopyridine is unique due to the balance it offers between reactivity and stability. The Boc protection provides stability during synthetic steps, while the bromine atom allows for versatile nucleophilic substitution reactions.

This compound’s versatility and stability make it a valuable tool in synthetic organic chemistry, enabling the efficient preparation of a wide range of complex molecules.

Actividad Biológica

6-(Di-Boc-amino)-2-bromopyridine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological applications. This compound contains a bromine atom and a di-tert-butoxycarbonyl (Di-Boc) amino group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and organic synthesis.

- Molecular Formula : C12H14BrN2O2

- Molecular Weight : Approximately 284.15 g/mol

- Melting Point : 123-127 °C

While specific biological activity data for this compound is limited, compounds containing bromine and Di-Boc groups are known to participate in various chemical reactions, particularly in organic synthesis. The presence of the bromine atom can enhance reactivity through electrophilic substitution, while the Di-Boc protection can improve solubility and stability, potentially leading to better bioavailability in biological systems .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological properties, including:

- Antitumor Activity : Boron-containing compounds have been studied for their potential roles in cancer therapy, with some showing inhibitory effects on tumor growth through mechanisms involving enzyme inhibition and modulation of signaling pathways .

- Enzyme Inhibition : The Di-Boc amino group may enhance the compound's ability to interact with various enzymes, potentially acting as an inhibitor in biochemical pathways .

Case Studies and Research Findings

- PI3K/Akt/mTOR Pathway Inhibition :

-

Antibacterial Properties :

- Research on related boronic acid derivatives indicates potential antibacterial activity, suggesting that modifications such as those found in this compound could yield compounds with significant antimicrobial properties.

- Cellular Assays :

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine; Di-Boc protection | Potential antitumor activity |

| 2-Aminopyridine-4-boronic acid pinacol ester | Boronic acid moiety; lacks Di-Boc protection | Antibacterial and enzyme inhibition |

| 4-(Di-Boc-amino)phenylboronic acid | Phenyl ring; different electronic properties | Antitumor activity |

Propiedades

IUPAC Name |

tert-butyl N-(6-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-7-8-10(16)17-11/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXCEYKGPXZUBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC(=CC=C1)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584689 | |

| Record name | Di-tert-butyl (6-bromopyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-61-0 | |

| Record name | 1,3-Bis(1,1-dimethylethyl) 2-(6-bromo-2-pyridinyl)imidodicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl (6-bromopyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Di-Boc-amino)-2-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.